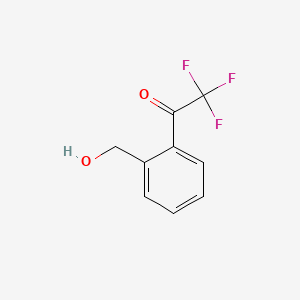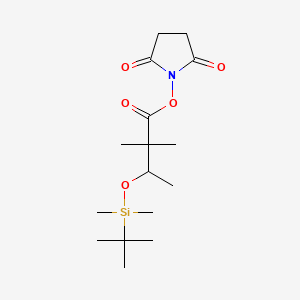
N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide is a specialized organic compound used primarily in the field of proteomics research. This compound is known for its unique structural properties, which make it valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide typically involves multiple steps, starting with the preparation of the tert-butyldimethylsilyloxy intermediate. This intermediate is then reacted with succinimide under controlled conditions to form the final product. The reaction conditions often include:
Temperature: Typically maintained at room temperature to slightly elevated temperatures.
Solvents: Common solvents used include dichloromethane (DCM) or tetrahydrofuran (THF).
Catalysts: Catalysts such as triethylamine (TEA) may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and purity. The process involves:
Bulk Preparation: Large quantities of starting materials are prepared and purified.
Reaction Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alkanes or alcohols.
Scientific Research Applications
N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide is widely used in scientific research, particularly in:
Proteomics: It is used as a reagent for modifying proteins and peptides, aiding in the study of protein structure and function.
Biological Studies: The compound is used in various assays to investigate biological pathways and interactions.
Medicinal Chemistry: It plays a role in the synthesis of pharmaceutical compounds and drug development.
Industrial Applications: The compound is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide exerts its effects involves its ability to interact with specific molecular targets. These interactions often involve:
Covalent Bond Formation: The compound can form covalent bonds with amino acid residues in proteins, leading to modifications that affect protein function.
Pathway Modulation: By modifying proteins, the compound can influence various biochemical pathways, altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyldimethylsilyloxy)succinimide
- N-(2,2-Dimethylbutyryloxy)succinimide
- N-(3-tert-Butyldimethylsilyloxy)succinimide
Uniqueness
N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide is unique due to its specific structural features, which confer distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in proteomics and other research applications due to its ability to form stable, covalent modifications with target molecules.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique properties
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO5Si/c1-11(22-23(7,8)15(2,3)4)16(5,6)14(20)21-17-12(18)9-10-13(17)19/h11H,9-10H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJZQTOBJOVMEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C(=O)ON1C(=O)CCC1=O)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
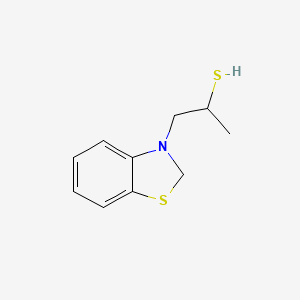
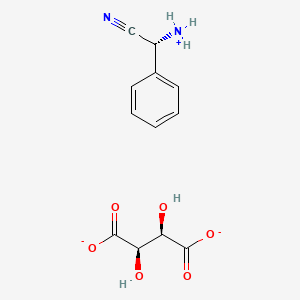
![2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine](/img/structure/B564106.png)

![4-Hydroxy-2-[4-hydroxy-6-methoxy-3-(methoxycarbonyl)-2-pentylphenoxy]-6-pentylbenzoic acid](/img/structure/B564110.png)
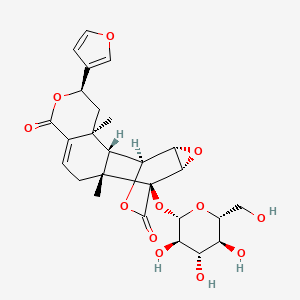

![(2S,3aR,5aS,9R,9aS,9bR)-2-[(E)-but-2-en-2-yl]-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-9-ol](/img/structure/B564116.png)

